
SP-100030
Structure
2D Structure

3D Structure
Eigenschaften
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5ClF9N3O/c15-11-25-4-8(9(27-11)14(22,23)24)10(28)26-7-2-5(12(16,17)18)1-6(3-7)13(19,20)21/h1-4H,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMKQBWHPQMXSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5ClF9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Beschreibung
Overview of Key Transcription Factors in Inflammatory and Proliferative Diseases
Two prominent transcription factors heavily involved in inflammatory and proliferative diseases are Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Their persistent or inappropriate activation contributes significantly to the pathology of these conditions. nih.govwikipedia.orgresearchgate.netacs.orgfrontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net
The NF-κB family of transcription factors plays a critical role in regulating immune responses, inflammation, cell growth, survival, and development. nih.govwikipedia.org Aberrant NF-κB activation is linked to various inflammatory disorders, such as rheumatoid arthritis, inflammatory bowel diseases, and multiple sclerosis, as well as numerous cancers. nih.govwikipedia.orgresearchgate.netmdpi.com The canonical NF-κB pathway is typically activated by pro-inflammatory cytokines like TNFα and IL-1, leading to the nuclear translocation of NF-κB dimers, primarily p50/RelA, which then bind to DNA to initiate gene transcription. nih.govwikipedia.orgnih.gov Constitutively activated NF-κB can promote cancer cell proliferation, inhibit apoptosis, and enhance tumor angiogenesis and metastasis. nih.gov
AP-1 is a dimeric transcription factor composed of proteins from the Jun, Fos, and ATF families. frontiersin.orgresearchgate.netresearchgate.net It regulates a wide array of cellular processes, including proliferation, differentiation, survival, apoptosis, and migration. acs.orgfrontiersin.orgresearchgate.netresearchgate.net Deregulated AP-1 activity is implicated in various severe disorders, including cancer, fibrosis, and inflammatory conditions like asthma and rheumatoid arthritis. acs.orgresearchgate.netfrontiersin.org AP-1 activation can be triggered by diverse stimuli, including growth factors, stress inducers, pro-inflammatory cytokines, and viral infections. frontiersin.orgfrontiersin.org Increased AP-1 expression is associated with numerous human cancers, and its activity contributes to tumor progression and development. acs.orgresearchgate.netfrontiersin.org
The Nuclear Factor-kappa B (NF-κB) Signaling Pathway
Therapeutic Potential of Transcription Factor Modulation
Given their central roles in disease pathogenesis, transcription factors represent attractive targets for therapeutic intervention. patsnap.comnih.govfrontiersin.orgcellestia.commdpi.com Modulating transcription factor activity can influence entire networks of genes, potentially offering a more comprehensive therapeutic approach compared to targeting individual proteins in a pathway. patsnap.com Strategies for modulating transcription factors include inhibiting their synthesis, regulating their activity, interfering with their interactions with co-factors, or blocking their DNA binding. nih.gov While targeting transcription factors has historically been challenging due to their structure, recent advancements in drug discovery techniques are accelerating the development of transcription factor modulators. patsnap.comfrontiersin.orgcellestia.com
Introduction to SP-100030 as a Dual Transcriptional Inhibitor
This compound is a chemical compound identified as a potent dual inhibitor of both NF-κB and AP-1 transcriptional activity. medchemexpress.comsigmaaldrich.comcenmed.comsigmaaldrich.commerckmillipore.com It is described as a cell-permeable, conformationally restricted pyrimidinecarboxamide. sigmaaldrich.comsigmaaldrich.commerckmillipore.com this compound has demonstrated the capacity to inhibit gene expression induced by various stimuli. researchgate.netnih.gov Its ability to target two key transcription factors involved in inflammation and proliferation highlights its potential therapeutic relevance in diseases where both pathways are dysregulated. researchgate.netiiarjournals.orgnih.gov
Detailed research findings on this compound indicate its inhibitory effects on cytokine production and its activity in experimental disease models. This compound has been shown to inhibit the production of IL-2, IL-8, and TNF-alpha in Jurkat and other T cell lines. medchemexpress.comaai.org In Jurkat cells, this compound inhibited luciferase production driven by an NF-κB promoter with an IC₅₀ of 30 nM. aai.org It also inhibits AP-1 and NF-κB transcriptional activation in Jurkat-based reporter assays with IC₅₀ values of 50 nM for both. medchemexpress.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com While it effectively inhibits cytokine induction in T cell cultures, it exhibits minimal inhibitory potency against cytokine inductions in various non-T cell cultures, including endothelial, epithelial, fibroblast, monocytic, and osteoblast cultures. sigmaaldrich.comsigmaaldrich.comaai.orgatsjournals.org
Studies in animal models have provided further insights into the effects of this compound. In a murine model of collagen-induced arthritis, this compound treatment significantly decreased arthritis severity. medchemexpress.comsigmaaldrich.comaai.org Histological evaluation of the paws showed a trend toward decreased inflammation. medchemexpress.com In rats bearing the cachectic Yoshida AH-130 ascites hepatoma, daily treatment with this compound resulted in an amelioration of the cachectic effect, particularly at the level of skeletal muscle, and suppressed tumor expansion. sigmaaldrich.comsigmaaldrich.commerckmillipore.comresearchgate.netiiarjournals.orgnih.gov This amelioration in muscle weight was accompanied by an increase in MyoD gene expression. nih.gov At a dose of 1 mg/kg in this model, this compound was an effective inhibitor of AP-1, while NF-κB did not appear to be affected, suggesting a significant role for the AP-1 signaling cascade in the associated muscle wasting. researchgate.netnih.gov However, other studies using higher doses (5-20 mg/kg) have shown efficacy for inhibiting both transcription factors in vivo. researchgate.net In a rat model of allergic inflammation, this compound inhibited T-cell accumulation but had no effect on eosinophils and neutrophils, indicating a lymphocyte-specific mechanism of action. nih.gov Data from this study also suggested that this compound might be more active in suppressing AP-1 than NF-κB. nih.gov
The chemical structure of this compound is N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide. Its molecular formula is C₁₄H₅ClF₉N₃O, and its molecular weight is 437.65. sigmaaldrich.comcenmed.com The CAS Number for this compound is 154563-54-9. medchemexpress.comsigmaaldrich.comcenmed.commerckmillipore.com
In Vitro Inhibition of Cytokine Production by this compound in Jurkat T Cells
Cytokine | IC₅₀ (nM) |
IL-2 | ≈30 medchemexpress.comaai.org |
IL-8 | ≈30 medchemexpress.comaai.org |
TNF-alpha | Inhibited medchemexpress.comaai.org |
In Vitro Transcriptional Inhibition by this compound
Transcription Factor | IC₅₀ (nM) | Assay Type |
NF-κB | 50 medchemexpress.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com | Jurkat-based reporter assays sigmaaldrich.comsigmaaldrich.comaai.org |
AP-1 | 50 medchemexpress.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com | Jurkat-based reporter assays sigmaaldrich.comsigmaaldrich.com |
Effects of this compound on Tumor Growth in AH-130 Ascites Hepatoma Rats
Treatment | Tumor Volume Reduction (%) | Tumor Cell Density Reduction (%) | Total Cell Number Reduction (%) |
SP100030 (5 mg/kg) | 11 iiarjournals.org | 16 iiarjournals.org | 16 iiarjournals.org |
SP100207 (10 mg/kg) | 20 iiarjournals.org | 12 iiarjournals.org | 17 iiarjournals.org |
Note: SP100207 is another NF-κB and AP-1 double inhibitor mentioned in the source. iiarjournals.org
Effects of this compound on Muscle Weight in Cachectic AH-130 Ascites Hepatoma Rats
Daily treatment with SP100030 at 1 mg/kg resulted in a significant recovery in the weights of gastrocnemius, EDL, tibialis, and cardiac muscles in tumor-bearing rats. nih.gov
Effects of this compound on Transcription Factor Binding Activity in Gastrocnemius Muscle of AH-130 Ascites Hepatoma Rats (1 mg/kg)
Transcription Factor | Binding Activity Alteration |
AP-1 | Effective inhibition (30% and 29% for control and tumor-bearing, respectively) researchgate.net |
NF-κB | Did not seem to be altered researchgate.net |
Molecular Mechanism of Action of Sp 100030
Inhibition of NF-κB Transcriptional Activity
SP-100030 has been shown to inhibit the transcriptional activity mediated by NF-κB. This inhibition contributes to its effects on downstream gene expression, particularly in T cells.
Modulation of NF-κB DNA Binding Activity
Research indicates that this compound reduces the DNA binding activity of NF-κB. Electrophoretic Mobility Shift Assay (EMSA) studies on nuclear extracts from stimulated Jurkat cells demonstrated a reduction in NF-κB DNA binding activity in the presence of this compound compared to untreated cells. Supershift experiments indicated that the DNA-protein complex primarily contained the p50 and p65 subunits of NF-κB aai.orgresearchgate.netresearchgate.net. Suppression of synovial NF-κB binding was also observed in arthritic mouse ankles in a collagen-induced arthritis model following treatment with this compound aai.org.
Impact on Downstream Gene Expression Regulated by NF-κB
This compound downregulates the expression of genes regulated by NF-κB, particularly cytokines in T cells. Studies using ELISA and RT-PCR have confirmed that this compound inhibits the production and mRNA levels of IL-2, IL-8, and TNF-alpha in activated Jurkat and other T cell lines medchemexpress.comrndsystems.combio-techne.comaai.org. This inhibition of cytokine gene expression is consistent with its role as an NF-κB inhibitor merckmillipore.comaai.org.
Data on the inhibition of cytokine production in Jurkat T cells by this compound:
Cytokine | IC50 (nM) | Method | Reference |
IL-2 | ≈30 | ELISA/RT-PCR | medchemexpress.comaai.org |
IL-8 | ≈30 | ELISA/RT-PCR | medchemexpress.comaai.org |
TNF-alpha | Not specified (inhibited) | ELISA/RT-PCR | medchemexpress.comaai.org |
In an ovalbumin-sensitized rat model of asthma, SP100030 suppressed the allergen-induced increase in mRNA expression for IL-2, IL-5, and IL-10 nih.govnih.gov.
Investigations into Upstream Signaling Pathway Modulation (e.g., IKK, IκB Phosphorylation)
While this compound inhibits NF-κB activation, its mechanism does not appear to involve the direct inhibition of IKK or decreased IκB phosphorylation aai.org. The IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and NEMO, is typically responsible for phosphorylating IκB proteins, leading to their degradation and subsequent NF-κB activation nih.govnih.govwikipedia.orgijbs.com. However, the T cell-specific selectivity of this compound suggests that it may not act on signal transduction pathways common to both T cells and macrophages aai.org. Some research suggests that SP100030 inhibited the activation of the protein kinase Cμ-isoform in T-cell lines atsjournals.org.
Inhibition of AP-1 Transcriptional Activity
In addition to NF-κB, this compound also functions as an inhibitor of AP-1 transcriptional activity merckmillipore.commedchemexpress.comcaymanchem.comrndsystems.combio-techne.com. It is described as a dual inhibitor of both transcription factors merckmillipore.commedchemexpress.comcaymanchem.comrndsystems.combio-techne.com.
Effects on AP-1 Complex Formation and DNA Binding
This compound affects AP-1 activity. In an ovalbumin-sensitized rat model, SP100030 inhibited the induction of phospho-jun expression induced by allergen exposure, indicating its inhibitory action on AP-1 in this model nih.gov. AP-1 is a transcription factor composed of dimers of proteins from the Fos and Jun families, and its activity is regulated by phosphorylation nih.gov. Some research suggests SP100030 specifically inhibits the DNA binding activity of c-Fos/c-Jun probechem.com.
Influence on AP-1 Regulated Gene Transcription
As a consequence of inhibiting AP-1 activity, this compound influences the transcription of genes regulated by AP-1. In the context of cancer cachexia, treatment with SP100030 resulted in an amelioration of muscle wasting, which was accompanied by an increase in MyoD gene expression. The study suggested that the AP-1 signaling cascade plays an important role in the signaling of muscle wasting associated with disease nih.govspandidos-publications.com. While the study in the cancer cachexia model found SP100030 to be an effective inhibitor of AP-1, NF-κB was not affected at the dose used nih.govspandidos-publications.com. This highlights the dual inhibitory potential, although the effect on each pathway might be dose-dependent or context-specific.
Cellular Selectivity and Specificity
Research indicates that this compound exhibits a notable selectivity towards T-cell lineages, demonstrating potent inhibitory effects on these cells while showing minimal activity in various non-T-cell populations. This selective action is a key characteristic of the compound's profile.
Selective Inhibition in T-cell Lineages
This compound has been shown to be a potent inhibitor of transcriptional activation mediated by NF-κB and AP-1 in T-cells. In studies using Jurkat T cells, this compound inhibited NF-κB activation with an IC₅₀ of 30 nM in a luciferase reporter assay. aai.orgnih.gov It also demonstrated potent inhibition of both AP-1 and NF-κB transcriptional activity with IC₅₀ values of 50 nM in Jurkat-based reporter assays. medchemexpress.commerckmillipore.comsigmaaldrich.comtocris.comrndsystems.comcaymanchem.com
The compound effectively blocks the production of key cytokines, including IL-2, IL-8, and TNF-α, in activated Jurkat and other T-cell lines. aai.orgnih.govmedchemexpress.commerckmillipore.comsigmaaldrich.comtocris.comrndsystems.comcaymanchem.comfishersci.no This inhibition of cytokine expression has been confirmed at both the mRNA and protein levels. aai.org The inhibitory activity of this compound has been observed in various murine and human T-cell lines, including Jurkat, Molt-4, HUT-78, and H9 cells. aai.org
Data on the inhibitory concentration 50% (IC₅₀) for this compound in Jurkat T cells highlight its potency in this cell type:
Assay Type | Target Activity | IC₅₀ (nM) | Reference |
Luciferase Reporter Assay | NF-κB activation | 30 | aai.orgnih.gov |
Luciferase Reporter Assay | AP-1 transcriptional activity | 50 | medchemexpress.commerckmillipore.comsigmaaldrich.comtocris.comrndsystems.comcaymanchem.com |
Luciferase Reporter Assay | NF-κB transcriptional activity | 50 | medchemexpress.commerckmillipore.comsigmaaldrich.comtocris.comrndsystems.comcaymanchem.com |
Cytokine Production (ELISA/RT-PCR) | IL-2, IL-8, TNF-α production | ≈30 | medchemexpress.comcaymanchem.com |
In addition to inhibiting cytokine production, this compound has been shown to suppress NF-κB activation in CD4⁺ and CD8⁺ T cells isolated from mice. atsjournals.orgatsjournals.org In vivo studies in rats also indicated that this compound inhibited T-cell accumulation, particularly CD8⁺ T-cells, in the airways following allergen challenge. nih.gov
Analysis of Minimal Inhibition in Non-T-cell Populations (e.g., Monocytoid Cells, Fibroblasts, Endothelial Cells, Epithelial Cells, Osteoblasts)
In contrast to its potent effects on T-cells, this compound demonstrates minimal inhibitory activity on various non-T-cell populations. Studies have shown that cytokine expression was not blocked by this compound in cell types such as the monocytic cell line THP-1, fibroblasts, endothelial cells, and epithelial cells. aai.orgnih.gov Further studies confirmed that this compound did not suppress NF-κB activation in selected non-T-cell lines. aai.org
Specifically, this compound inhibited NF-κB activation in Jurkat T cells but not in A549 epithelial cells. atsjournals.org While most of the T-cell studies were conducted on transformed cell lines, investigations in mice with lung fibrosis showed that this compound decreased NF-κB activation in lymphocytes but not in fibroblasts, suggesting lymphocyte specificity in vivo. atsjournals.orgatsjournals.org Minimal inhibition of cytokine production (less than 5% at 10 µM) was observed in a variety of non-T-cell cultures, including endothelial, epithelial, fibroblast, monocytic, and osteoblast cultures. merckmillipore.comsigmaaldrich.comrndsystems.comfishersci.no
Identification and Role of Specific Molecular Targets
Investigations into the molecular targets of this compound have identified key proteins involved in T-cell signaling and activation.
Targeting of Exportin-1 (XPO1) and its Implication in T-cell Activation and Chromatin Binding
More recent studies have identified Exportin-1 (XPO1), also known as Chromosome Region Maintenance 1 (CRM1), as a target of this compound. frontiersin.orgresearchgate.netresearchgate.netmedchemexpress.com XPO1 is a protein primarily known for mediating the nuclear export of various proteins and RNAs. wikipedia.orguniprot.org this compound, along with SPC-839, has been classified as a Selective Inhibitor of Transcriptional Activation (SITA), distinct from traditional Selective Inhibitors of Nuclear Export (SINEs) like Selinexor. frontiersin.orgresearchgate.net
While SINEs primarily inhibit nuclear export and can induce cytotoxicity, SITAs like this compound target XPO1 in a manner that disrupts its interaction with chromatin without significantly perturbing nuclear export or inducing cytotoxicity. frontiersin.orgresearchgate.net this compound binds to the NES-cleft of XPO1. frontiersin.org This disruption of the XPO1-chromatin interaction is crucial for the appropriate activation of T-cells. researchgate.net The chromatin binding function of XPO1 is essential for the chromatin occupancy of NFAT transcription factors, which are key regulators of T-cell activation. researchgate.net By disrupting the interaction between XPO1 and chromatin, this compound impairs the ability of NFAT to occupy its target sites on the genome, thereby inhibiting T-cell activation. researchgate.net This mechanism highlights a broad transcription regulatory role for XPO1 in T-cells that is targeted by this compound. researchgate.net
This compound is a chemical compound identified as a potent dual inhibitor of the transcription factors NF-κB and AP-1. It is described as a cell-permeable, conformationally restricted pyrimidinecarboxamide compound merckmillipore.com. Preclinical studies have investigated its potential therapeutic applications, particularly in inflammatory and immunological disorders, focusing on its T cell-specific inhibitory activity merckmillipore.comaai.org.
Preclinical Pharmacological Efficacy and Disease Modeling
Preclinical research has explored the efficacy of this compound in various animal models of inflammatory and immune-mediated diseases. Its mechanism of action, primarily the inhibition of NF-κB and AP-1, is central to its observed effects in these models merckmillipore.comaai.org.
Immunomodulatory and Anti-inflammatory Applications
This compound has demonstrated immunomodulatory and anti-inflammatory effects in several experimental models, suggesting its potential in treating conditions characterized by dysregulated immune responses and inflammation nih.govatsjournals.orgatsjournals.orgresearchgate.net.
Efficacy in Murine Collagen-Induced Arthritis (CIA) Models
The murine collagen-induced arthritis (CIA) model is a widely used experimental system to study the pathogenesis of rheumatoid arthritis and evaluate potential therapeutic agents aai.orgmedchemexpress.com. This compound has been investigated in this model.
Studies in the murine CIA model have shown that this compound can suppress NF-κB activation in the synovium of arthritic joints. Electrophoretic mobility shift assays (EMSA) of arthritic mouse ankles in CIA demonstrated that synovial NF-κB binding was suppressed in mice treated with this compound aai.orguva.nlnih.gov. This finding aligns with the compound's known mechanism as an NF-κB inhibitor, particularly in T cells merckmillipore.comaai.org. NF-κB plays a key role in the production of cytokines in inflammatory diseases like rheumatoid arthritis, where its expression and activity are increased in the synovium aai.orguva.nl.
Histological evaluations in the murine CIA model have provided insights into the effects of this compound on joint inflammation and tissue integrity. Studies demonstrated a trend toward improvement in this compound-treated animals based on histological assessment aai.orguva.nlnih.gov. While specific detailed histopathological scoring data were not consistently provided across sources, the observed trend suggests a potential protective effect on joint tissue in the context of collagen-induced arthritis. Histopathological assessment in arthritis models typically involves evaluating parameters such as synovial hyperplasia, inflammatory cell infiltration, cartilage damage, and bone erosion biorxiv.orgnih.govslideshare.net.
A representative study in DBA/1J mice immunized with type II collagen showed that treatment with this compound significantly decreased arthritis severity scores compared to control groups aai.orguva.nl.
Here is a representation of the arthritis severity data from a study:
Group | Arthritis Score (Mean ± SEM) | p-value (vs. Control) |
Control | 9.8 ± 1.5 | - |
This compound | 5.6 ± 1.7 | < 0.001 |
This data indicates a statistically significant reduction in clinical arthritis severity with this compound treatment in the CIA model aai.orguva.nl.
Impact on Allograft Rejection in Experimental Transplantation Models
This compound has been investigated for its impact on allograft rejection in experimental transplantation models. Preliminary pharmacologic studies in rodents demonstrated anti-inflammatory effects in allogeneic cardiac transplantation aai.orguva.nl. In vivo studies on animal models of allograft rejection showed T-cell-specific immunosuppressive activity for this compound nih.gov. SP100030 also prolonged graft survival in the murine ear-heart transplant model acs.org.
Attenuation of Cutaneous Delayed-Type Hypersensitivity Responses
Delayed-type hypersensitivity (DTH) is a T cell-mediated immune reaction. This compound has shown the ability to attenuate cutaneous delayed-type hypersensitivity responses in preclinical studies aai.orgatsjournals.orgatsjournals.orguva.nl. SP100030 attenuated the DTH response to oxazolone (B7731731) acs.org.
Studies in Experimental Models of Inflammatory Bowel Disease
This compound has been demonstrated to have therapeutic efficacy in experimental animal models of inflammatory bowel disease (IBD) atsjournals.orgatsjournals.org. While specific details regarding the models or outcomes in IBD were not extensively detailed in the provided search results, its mention in this context suggests potential therapeutic relevance for conditions like ulcerative colitis and Crohn's disease, which are characterized by chronic inflammation of the gastrointestinal tract nih.gov.
Preclinical Pharmacological Efficacy and Disease Modeling
Anticachectic and Antitumorigenic Research
Research into SP-100030 has explored its impact on two significant aspects of cancer pathology: the debilitating muscle wasting characteristic of cachexia and the proliferation of tumor cells.
Reversal of Muscle Wasting in Experimental Cancer Cachexia
Experimental studies using cachectic rats bearing the Yoshida AH-130 ascites hepatoma have demonstrated that treatment with this compound can ameliorate the severe muscle wasting associated with this condition. nih.govacs.orgingentaconnect.comcaymanchem.comresearchgate.net
Daily administration of this compound to tumor-bearing rats resulted in a notable recovery in the weights of various skeletal muscles, including the gastrocnemius, extensor digitorum longus (EDL), and tibialis muscles, as well as the cardiac muscle. nih.govacs.orgingentaconnect.com This amelioration in muscle weight was accompanied by an observed increase in the gene expression of MyoD in the gastrocnemius muscle. nih.govacs.orgingentaconnect.com MyoD is a key transcription factor involved in muscle differentiation. nih.govacs.orgingentaconnect.com
The following table summarizes representative findings on the effect of this compound on muscle weights in experimental cancer cachexia:
Muscle | Effect of this compound Treatment (relative to untreated tumor-bearing rats) |
Gastrocnemius | Significant recovery in weight nih.govacs.orgingentaconnect.com |
EDL | Significant recovery in weight nih.govacs.orgingentaconnect.com |
Tibialis | Significant recovery in weight nih.govacs.orgingentaconnect.com |
Cardiac | Significant increase in weight nih.govingentaconnect.com |
The beneficial effects of this compound on muscle mass appear to involve the modulation of proteolytic processes. Studies incubating isolated rat muscles in the presence of this compound found lower total proteolytic rates. nih.govacs.orgingentaconnect.comresearchgate.net Furthermore, the inhibitor influenced the gene expression of the ubiquitin-conjugating enzyme E214K in the skeletal muscle of tumor-bearing rats. nih.govacs.orgingentaconnect.comresearchgate.net This enzyme is considered a primary regulator of the ubiquitin-proteasome system, a major proteolytic pathway implicated in muscle wasting during cancer cachexia. nih.govacs.orgingentaconnect.comresearchgate.net
Restoration of Muscle Weight and MyoD Gene Expression
Inhibition of Tumor Growth in Experimental Neoplasms (e.g., Yoshida AH-130 Ascites Hepatoma)
Beyond its effects on cachexia, this compound has also been reported to suppress the expansion of tumors in experimental models, specifically the AH-130 Yoshida ascites hepatoma in rats. merckmillipore.com
Treatment with this compound has been shown to result in a clear inhibition of tumor growth in rats bearing the Yoshida AH-130 ascites hepatoma. iiarjournals.org Analysis of tumor parameters indicated a reduction in tumor volume, tumor cell density, and the total number of tumor cells following administration of the compound. iiarjournals.org
The following table presents data on the inhibitory effects of this compound on tumor growth in the Yoshida AH-130 model:
Parameter | Effect of this compound Treatment |
Tumor Volume | Reduced (by 11%) iiarjournals.org |
Tumor Cell Density | Reduced (by 16%) iiarjournals.org |
Total Cell Number | Reduced (by 16%) iiarjournals.org |
This compound is characterized as an inhibitor of the transcriptional activity of both NF-κB and AP-1. nih.govcaymanchem.commerckmillipore.comiiarjournals.org Studies investigating its effects on the Yoshida AH-130 hepatoma explored the involvement of these transcription factors in tumor growth. iiarjournals.org While one study on cachexia noted that NF-κB was not significantly affected by this compound at a dose of 1 mg/kg, the compound was an effective inhibitor of AP-1 at this dose. nih.govacs.orgingentaconnect.com However, at a higher dose (5 mg/kg), this compound demonstrated clear inhibition of tumor growth, and the research suggests that both NF-κB and AP-1 transcription factors play a significant role in the proliferation of this experimental tumor system. iiarjournals.org
Analysis of Tumor Volume and Cell Density Reduction
Antifibrotic Potential
Preclinical studies have explored the antifibrotic potential of this compound, primarily in murine models of lung fibrosis. atsjournals.orgatsjournals.orgnih.govresearchgate.net The rationale for investigating this compound in this context stems from the understanding that T cells and the transcription factors NF-κB and AP-1 are involved in the pathogenesis of lung injury and subsequent fibrosis. atsjournals.orgatsjournals.orgnih.gov
Suppression of Lung Fibrosis in Murine Models (e.g., Bleomycin-Induced Fibrosis)
This compound has demonstrated efficacy in suppressing the development of lung fibrosis in mouse models, specifically those induced by bleomycin (B88199). atsjournals.orgatsjournals.orgnih.govresearchgate.netcaymanchem.com This model is commonly used to study pulmonary fibrosis due to its ability to replicate key features of the human disease, including inflammation and excessive collagen deposition. atsjournals.orgatsjournals.orguab.edu Studies have shown that treatment with this compound leads to significantly less lung injury and fibrosis compared to untreated mice. atsjournals.orgatsjournals.orgnih.gov The inhibitory activity of this compound has been observed to be effective in both the acute and chronic phases of bleomycin-induced lung fibrosis. atsjournals.orgatsjournals.orgnih.gov
Reduction of Inflammatory Cytokines and Growth Factors in Pulmonary Fibrosis
A key mechanism by which this compound exerts its antifibrotic effects involves the reduction of inflammatory cytokines and growth factors. atsjournals.orgatsjournals.orgnih.gov In murine models of lung fibrosis, treatment with this compound has been shown to decrease the levels of various inflammatory mediators that contribute to the fibrotic process. atsjournals.orgatsjournals.orgnih.gov These include cytokines and growth factors secreted by immune cells, particularly T cells, which are considered pivotal in the pathogenesis of lung injury and fibrosis. atsjournals.orgatsjournals.orgnih.gov SP100030 has been shown to suppress NF-κB–driven cytokine expression in CD4+ and CD8+ T cells. atsjournals.orgatsjournals.orgnih.gov
Specific findings from research indicate that this compound treatment significantly reduced the lung concentrations of IL-13 and PDGF, which were markedly increased in the mouse model of chronic lung fibrosis. atsjournals.orgatsjournals.org Additionally, SP100030 has been reported to block the production of cytokines such as IL-2, IL-8, and TNF-α from Jurkat T cells in in vitro studies. tocris.com It exhibits selective inhibition of cytokine production in T cells, with minimal inhibition in other cell types. tocris.commerckmillipore.com
Here is a summary of the effect of this compound on certain cytokines and growth factors in preclinical studies:
Mediator | Effect of this compound Treatment in Murine Lung Fibrosis Models | Notes | Source |
IL-13 | Significantly reduced levels | Observed in chronic lung fibrosis model | atsjournals.orgatsjournals.org |
PDGF | Significantly reduced levels | Observed in chronic lung fibrosis model | atsjournals.orgatsjournals.org |
IL-2 | Blocked production (in vitro, Jurkat T cells) | T-cell selective inhibition | tocris.com |
IL-8 | Blocked production (in vitro, Jurkat T cells) | T-cell selective inhibition | tocris.com |
TNF-α | Blocked production (in vitro, Jurkat T cells) | T-cell selective inhibition | tocris.com |
MCP-1 | Significantly decreased concentration (in BALF) | Observed in bleomycin-induced fibrosis | atsjournals.org |
MIP-1α | Significantly suppressed secretion (from mouse CD4+ and CD8+ T cells) | NF-κB-driven cytokine | atsjournals.org |
Decreased Collagen Deposition and Lung Injury Parameters
Beyond the reduction of inflammatory mediators, this compound treatment in murine models of lung fibrosis has consistently shown a decrease in collagen deposition and an improvement in lung injury parameters. atsjournals.orgatsjournals.orgnih.govcaymanchem.com Excessive collagen deposition is a hallmark of fibrosis, leading to the thickening and stiffening of lung tissue. atsjournals.orgatsjournals.orguab.edu
Studies evaluating the effect of this compound in bleomycin-induced lung fibrosis have reported decreased collagen deposition in the lung tissue of treated mice. atsjournals.orgatsjournals.orgnih.gov This was often assessed by measuring lung hydroxyproline (B1673980) content, a marker for collagen. atsjournals.org In SP100030-treated mice, lung collagen levels were significantly decreased compared to untreated groups. atsjournals.orgcaymanchem.com
The observed decrease in collagen deposition and lung injury parameters directly reflects the antifibrotic potential of this compound in these preclinical models. atsjournals.orgatsjournals.orgnih.gov
Here is a summary of the effect of this compound on collagen deposition and lung injury parameters in preclinical studies:
Parameter | Effect of this compound Treatment in Murine Lung Fibrosis Models | Source |
Collagen Deposition | Decreased | atsjournals.orgatsjournals.orgnih.govcaymanchem.com |
Lung Hydroxyproline Content | Significantly decreased | atsjournals.orgcaymanchem.com |
Histological Fibrosis | Reduced evidence of fibrosis | atsjournals.orgatsjournals.org |
Lung Injury | Significantly less overall injury | atsjournals.orgatsjournals.orgnih.gov |
Lung Protein Leakage | Reduced | atsjournals.orgatsjournals.org |
Structure Activity Relationship Sar Studies and Analogue Development
Early Stage Identification from Chemical Libraries
SP-100030 was identified through the screening of chemical libraries for inhibitors of NF-κB activity nih.gov. An earlier hit compound (referred to as compound 2 in some studies) with an IC₅₀ of 0.5 μM for AP-1 and NF-κB transcriptional activation in Jurkat T-cells was identified using automated high-throughput assays nih.govresearchgate.net. This compound (compound 1) was subsequently identified as a significantly more potent analogue, demonstrating an IC₅₀ of 0.05 μM for both AP-1 and NF-κB transcriptional activity, approximately 10-fold more potent than the initial hit nih.govresearchgate.net. This early stage identification from diverse chemical libraries provided a foundational scaffold for further optimization.
Systematic Exploration of Structural Modifications for Enhanced Potency
Following the identification of this compound, a systematic exploration of structural modifications was undertaken to potentially enhance its potency and improve its pharmacological properties nih.govresearchgate.net. Hundreds of compounds were designed and synthesized using techniques such as solution-phase parallel chemistry and targeted synthesis nih.gov. These efforts aimed to understand how changes to different parts of the molecule affected its inhibitory activity.
Modifications were made to various positions of the this compound structure. For instance, substitutions at the 2-position of the pyrimidine (B1678525) ring were explored. While some substitutions at the 2-position led to a loss of activity, replacing the trifluoromethyl group at the 4-position with groups like methyl, chloro, or phenyl resulted in only slight changes in activity nih.gov. The carboxamide group at the 5-position was found to be critical for activity, as moving it to the 6-position led to a complete loss of activity nih.gov.
One notable analogue, a 2-methyl analogue (compound 6), showed comparable in vitro activity to this compound (IC₅₀ of 0.02 μM vs 0.05 μM) and demonstrated improved Caco-2 permeability, suggesting potential for better oral bioavailability nih.govresearchgate.net.
Investigation of Pyrimidine Ring System Modifications and Their Impact on Activity
Detailed investigations focused on modifications to the pyrimidine ring system of this compound csusm.edunih.govresearchgate.netacs.org. Researchers explored replacing the pyrimidine ring with other ring systems while retaining the N-(3′,5′-bis(trifluoromethyl)phenyl)carboxamide framework nih.govresearchgate.net. For example, a phenyl analogue (compound 11) was found to be completely inactive nih.govresearchgate.net. Pyridazines (compounds 12 and 13) and pyrazine (B50134) (compound 14) analogues were synthesized and evaluated, but they were generally less potent than this compound nih.govresearchgate.net. Interestingly, within the pyridazine (B1198779) series, a compound with a 5-hydrogen (compound 13) was more potent than the corresponding 5-trifluoromethyl compound (compound 12), which differed from the trend observed with the pyrimidine ring system nih.gov.
Further modifications to the pyrimidine ring included altering substituents at the 2 and 4 positions acs.org. Replacing the trifluoromethyl moiety at the 2-position with small alkyl groups like methyl or ethyl generally resulted in a loss of activity, whereas bulkier groups like tert-butyl could retain comparable potency acs.org. The introduction of substituted or unsubstituted heterocyclic rings at the 2-position typically led to reduced activity acs.org. However, analogues with a phenyl or 2-thienyl moiety at the 2-position (compounds 40 and 41) showed significantly improved activity (IC₅₀ of 0.1–0.02 μM) compared to a related hit compound (IC₅₀ of 1.0 μM) acs.org.
Synthesis and Evaluation of Conformationally Restricted Analogues
To address issues such as the high lipophilicity of this compound and potentially improve its druglike properties, researchers designed and synthesized conformationally restricted analogues merckmillipore.comcsusm.eduresearchgate.netnih.gov. The aim was to constrain the molecule's flexibility by connecting the pyrimidine and aniline (B41778) rings through a second "bridge" researchgate.netnih.gov. This approach sought to reduce the number of trifluoromethyl groups while maintaining comparable potency researchgate.net.
Studies on conformationally restricted analogues were presented at scientific meetings, highlighting efforts to understand how limiting the molecule's conformational freedom impacts its interaction with the biological targets csusm.edu. One study indicated that a 7-membered sulfur-bridged analogue was among the most potent in its series, showing activity comparable to this compound researchgate.net.
Correlation between Chemical Structure and Dual Inhibitory Profile
The extensive SAR studies revealed key structural features essential for the dual inhibitory activity of this compound against NF-κB and AP-1. The pyrimidine core and the carboxamide linkage at the 5-position are critical for activity nih.gov. The presence and position of trifluoromethyl groups on both the pyrimidine and phenyl rings also play a significant role in potency nih.gov.
The studies on conformationally restricted analogues further aimed to understand how the spatial arrangement of the molecule influences its interaction with the target proteins, providing insights into the preferred conformation for optimal binding and inhibition researchgate.netnih.gov.
Data Tables
Based on the search results, a table summarizing the inhibitory activity (IC₅₀ values) of this compound and some representative analogues against AP-1 and NF-κB in Jurkat T-cells can be generated.
Compound | AP-1 IC₅₀ (μM) | NF-κB IC₅₀ (μM) |
This compound (1) | 0.05 | 0.05 |
Compound 2 | 0.50 | 0.50 |
Compound 6 | 0.02 | Not specified |
Compound 11 (Phenyl analogue) | >10 | >10 |
Compound 12 (pyridazine) | 10 | Not specified |
Compound 13 (pyridazine) | 1.7 | Not specified |
Compound 14 (pyrazine) | 4 | Not specified |
Note: IC₅₀ values are approximate and may vary depending on the specific assay conditions.
Translational Research and Future Directions
Pharmacological Considerations in Preclinical Development
Preclinical development of SP-100030 has involved detailed investigations into its effects on cellular and molecular processes, as well as its efficacy in relevant animal models of disease. catapult.org.ukfrontiersin.org These studies aim to understand how the compound interacts with its targets and the resulting biological outcomes.
Characterization of In Vitro and In Vivo Pharmacodynamics
In vitro studies have demonstrated that this compound potently inhibits the transcriptional activity of both NF-κB and AP-1. medchemexpress.comnih.govcaymanchem.comsigmaaldrich.commerckmillipore.com The compound has shown inhibitory activity against NF-κB- and AP-1-mediated transcription in Jurkat T cells with IC50 values of 50 nM for both. medchemexpress.comnih.govcaymanchem.commerckmillipore.com This inhibition leads to a reduction in the production of key inflammatory cytokines, such as Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in activated Jurkat and other T cell lines. rndsystems.commedchemexpress.comsigmaaldrich.comaai.org
In vivo pharmacodynamic studies have utilized various animal models to assess the biological effects of this compound. In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, treatment with this compound significantly decreased the severity of arthritis. rndsystems.commedchemexpress.comaai.orguva.nl Histological evaluation in this model also indicated a trend toward improvement in treated animals. aai.orguva.nl Furthermore, this compound suppressed synovial NF-κB binding activity in arthritic mouse ankles in the CIA model, correlating its in vivo effect with its molecular mechanism of action. aai.orguva.nl
This compound has also shown efficacy in a mouse model of chronic lung fibrosis. atsjournals.orgatsjournals.org Treatment with this compound in this model resulted in significantly less cachexia and lung injury compared to untreated mice. atsjournals.orgatsjournals.org The compound decreased levels of inflammatory cytokines and growth factors, reduced activation of coagulation, and diminished collagen deposition in the lung. atsjournals.orgatsjournals.org The inhibitory activity in the lung fibrosis model was dose-dependent and effective in both acute and chronic phases of the disease. atsjournals.org Additionally, this compound inhibited the activation of protein kinase Cθ in T-cell lines and suppressed NF-κB-driven cytokine expression in CD4+ and CD8+ T cells. atsjournals.org
In a rat model of cancer cachexia, this compound ameliorated muscle wasting. rndsystems.comcaymanchem.com It prevented tumor-induced decreases in the mass of skeletal muscle, brown adipose tissue, spleen, kidney, and heart. caymanchem.com
While this compound inhibited cytokine gene expression in a sensitized and allergen-exposed rat model of asthma, it did not inhibit airway eosinophilia or hyperresponsiveness in this model. caymanchem.com
The in vitro and in vivo pharmacodynamic data for this compound are summarized in the table below:
Study Type | Model/Cell Line | Key Findings | Relevant Citation |
In Vitro | Jurkat T cells | Inhibits NF-κB and AP-1 transcriptional activity (IC50 = 50 nM). Blocks production of IL-2, IL-8, and TNF-α. medchemexpress.comnih.govcaymanchem.comsigmaaldrich.commerckmillipore.com | medchemexpress.comnih.govcaymanchem.comsigmaaldrich.commerckmillipore.com |
In Vivo | Murine Collagen-Induced Arthritis (CIA) | Significantly decreased arthritis severity; suppressed synovial NF-κB binding. rndsystems.commedchemexpress.comaai.orguva.nl | rndsystems.commedchemexpress.comaai.orguva.nl |
In Vivo | Mouse model of chronic lung fibrosis | Reduced cachexia, lung injury, inflammatory cytokines, growth factors, coagulation activation, and collagen deposition. atsjournals.orgatsjournals.org | atsjournals.orgatsjournals.org |
In Vivo | Rat model of cancer cachexia | Ameliorated muscle wasting; prevented decrease in tissue mass (skeletal muscle, brown adipose tissue, spleen, kidney, heart). rndsystems.comcaymanchem.com | rndsystems.comcaymanchem.com |
In Vivo | Ovalbumin-sensitized rat model of asthma | Inhibited cytokine gene expression but not airway eosinophilia or hyperresponsiveness. caymanchem.com | caymanchem.com |
Comparative Analysis of Immunosuppressive Potency and Selectivity
This compound has been characterized as a potent inhibitor of NF-κB and AP-1 transcriptional activity with IC50 values of 50 nM in Jurkat T cells. medchemexpress.comnih.govcaymanchem.commerckmillipore.com This potency is noted as being significantly higher than some earlier identified compounds. nih.gov
A key characteristic of this compound is its selectivity for T cells. rndsystems.comsigmaaldrich.commerckmillipore.comaai.org While it effectively inhibits cytokine production in activated Jurkat and other T cell lines, it exhibits minimal inhibition of cytokine production in other cell types, including monocytic cell lines (THP-1), fibroblasts, endothelial cells, and epithelial cells. rndsystems.comsigmaaldrich.commerckmillipore.comaai.org This T cell-specific inhibition of NF-κB activation and subsequent gene expression is suggested to potentially offer potent immunosuppression with reduced toxicity compared to less selective inhibitors. aai.orguva.nl However, one study in a murine arthritis model suggested that SP100030 might be less efficient than a different NF-κB inhibitor that affects fibroblasts or endothelial cells, possibly due to this compound's T cell selectivity. nih.gov
Therapeutic Implications for Inflammatory and Proliferative Disorders
The preclinical data suggest that this compound holds therapeutic potential for a range of inflammatory and proliferative disorders where NF-κB and AP-1 signaling play significant roles. acs.org Its efficacy in animal models of collagen-induced arthritis highlights its potential for treating inflammatory arthritis, such as rheumatoid arthritis. rndsystems.commedchemexpress.comaai.orguva.nl The observed suppression of inflammation and fibrosis in a mouse model of lung injury points to potential applications in fibrotic diseases like pulmonary fibrosis. atsjournals.orgatsjournals.org Furthermore, the amelioration of muscle wasting in a cancer cachexia model suggests a possible therapeutic role in managing this debilitating condition associated with various proliferative diseases. rndsystems.comcaymanchem.com The involvement of AP-1 in various cancers also suggests potential implications in oncology, although the primary focus of the provided data is on inflammatory aspects. acs.org
Unanswered Questions and Future Research Avenues
Based on the available preclinical data, several areas warrant further investigation to facilitate the potential translation of this compound into clinical use. While the T cell selectivity has been demonstrated, a more comprehensive understanding of its effects on other immune cell populations and their contribution to disease pathogenesis would be beneficial. The precise mechanisms by which this compound ameliorates conditions like cancer cachexia also warrant deeper exploration.
Future research avenues could include:
Detailed pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of this compound in different species, including those more relevant to human physiology. catapult.org.ukfrontiersin.orgnih.gov
Further investigation into the therapeutic potential of this compound in a wider range of inflammatory and proliferative disease models, potentially including those less directly driven by T cell-mediated immunity to fully assess the impact of its selectivity.
Studies exploring potential synergistic effects with commonly used drugs for the identified therapeutic areas, such as disease-modifying antirheumatic drugs (DMARDs) for arthritis or anti-fibrotic agents for lung fibrosis. mdpi.comresearchgate.net
Research to identify potential biomarkers that could predict response to this compound therapy. amazonaws.comnih.gov
Studies to address the ambiguities and challenges inherent in translating preclinical findings to clinical applications, as highlighted in broader translational research discussions. frontiersin.orgtandfonline.com
Addressing these unanswered questions and pursuing these research avenues will be crucial for determining the full therapeutic potential and optimal utilization of this compound.
Research Methodologies Employed in Sp 100030 Studies
In Vitro Cellular Assays for Transcriptional Activity
In vitro studies have been crucial in characterizing the direct effects of SP-100030 on transcriptional activation, particularly concerning the NF-κB and AP-1 pathways. These assays provide insights into the compound's cellular targets and inhibitory potency. The human T cell line Jurkat has been a primary model system for these investigations aai.orgnih.govuva.nltocris.comnih.govresearchgate.netmedchemexpress.comrndsystems.commerckmillipore.com. While this compound has shown potent inhibition in T cells, studies have indicated minimal inhibition of cytokine production in other cell types such as THP-1 monocytic cells, fibroblasts, endothelial cells, and epithelial cells, suggesting a degree of T cell selectivity aai.orguva.nlnih.govresearchgate.netrndsystems.com.
Luciferase reporter gene assays are a common method to quantify the transcriptional activity driven by specific promoter elements like those recognized by NF-κB and AP-1. In studies involving this compound, Jurkat cells were typically transfected with constructs containing the NF-κB or AP-1 promoter linked to a luciferase gene aai.orguva.nlnih.govresearchgate.net. Activation of these pathways, often induced by stimuli such as Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA), leads to the expression of luciferase, which can be measured by luminescence aai.orguva.nlnih.govresearchgate.net.
Research has shown that this compound inhibits luciferase production in activated Jurkat cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC₅₀) for this compound in inhibiting NF-κB-mediated luciferase expression in Jurkat cells has been reported to be around 30 nM aai.orguva.nlnih.govresearchgate.net. Other studies have indicated IC₅₀ values of 50 nM for the inhibition of both NF-κB and AP-1 transcriptional activity in Jurkat cells using luciferase reporter assays tocris.commedchemexpress.comrndsystems.commerckmillipore.com. The specificity of this compound for NF-κB-mediated transcription was supported by the observation that it did not affect luciferase expression driven by a β-actin promoter uva.nl.
Table 1: Inhibition of Transcriptional Activity by this compound in Jurkat Cells (Luciferase Assay)
Target Transcription Factor | Cell Line | Stimulus | IC₅₀ (nM) | Reference |
NF-κB | Jurkat | PMA/PHA | 30 | aai.orguva.nlnih.govresearchgate.net |
NF-κB | Jurkat | Not specified | 50 | tocris.commedchemexpress.comrndsystems.commerckmillipore.com |
AP-1 | Jurkat | Not specified | 50 | tocris.commedchemexpress.comrndsystems.commerckmillipore.com |
Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift assay, is a technique used to detect protein-DNA interactions by observing the altered migration of a DNA fragment when bound by a protein during gel electrophoresis licorbio.comnih.gov. This method has been applied in this compound research to assess its impact on the DNA binding activity of NF-κB and AP-1.
In vitro EMSA studies using nuclear extracts from stimulated Jurkat cells have demonstrated that this compound inhibits NF-κB DNA binding activity. At a concentration of 1 µM, this compound was shown to inhibit NF-κB activation in PMA/PHA-activated Jurkat cells by EMSA aai.orguva.nlnih.govresearchgate.net. Beyond in vitro settings, EMSA has also been utilized in animal models. For instance, in the murine collagen-induced arthritis (CIA) model, EMSA of synovial tissue from arthritic mouse ankles revealed that this compound treatment suppressed synovial NF-κB binding aai.orguva.nlnih.govresearchgate.net. Furthermore, EMSA was employed in a rat cancer cachexia model to evaluate the binding activity of NF-κB and AP-1 in gastrocnemius muscle tissue researchgate.net.
Inflammatory cytokines are often regulated by transcription factors like NF-κB and AP-1. Quantitative analysis of cytokine production at both the protein and mRNA levels has been a key component of in vitro studies on this compound. Techniques such as Enzyme-Linked Immunosorbent Assay (ELISA) and Reverse Transcription Polymerase Chain Reaction (RT-PCR) are commonly used for this purpose.
ELISA and RT-PCR analyses have confirmed that this compound inhibits the production of various cytokines, including Interleukin-2 (IL-2), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), in activated Jurkat and other T cell lines aai.orguva.nlnih.govresearchgate.netmedchemexpress.comrndsystems.com. This compound treatment led to a marked decrease in the mRNA levels of IL-2, TNF-α, and IL-8 compared to control cells uva.nl. This inhibition was found to be selective for T cells, with minimal effects observed on cytokine expression in non-T cell lines aai.orguva.nlnih.govresearchgate.netrndsystems.com. These findings suggest that this compound inhibits NF-κB-regulated cytokine production at the transcriptional level uva.nl.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding Activity
In Vivo Animal Model Systems
In vivo studies using animal models are essential for evaluating the systemic effects and therapeutic potential of a compound. This compound has been investigated in animal models relevant to inflammatory diseases and cancer-associated conditions.
The murine Collagen-Induced Arthritis (CIA) model is a widely used experimental model that mimics aspects of human rheumatoid arthritis, characterized by joint inflammation and damage aai.orguva.nlnih.govresearchgate.netmedchemexpress.comrndsystems.commedchemexpress.comresearchgate.netnih.govd-nb.info. This model is typically induced in genetically susceptible mice, such as DBA/1J strain, by immunization with type II collagen aai.orguva.nlnih.govresearchgate.netnih.gov.
This compound has been evaluated for its efficacy in the murine CIA model aai.orguva.nlnih.govresearchgate.netmedchemexpress.comrndsystems.commedchemexpress.comd-nb.info. Studies have demonstrated that treatment with this compound significantly decreases the severity of arthritis compared to control groups aai.orguva.nlnih.govresearchgate.netmedchemexpress.com. Assessment of arthritis severity is often performed using clinical scoring systems. For example, one study reported an arthritis score of 5.6 ± 1.7 for SP100030-treated mice compared to 9.8 ± 1.5 for control mice (p < 0.001) aai.orgnih.govresearchgate.net. Histological evaluation of the joints from this compound-treated animals has also shown a trend towards reduced inflammation and improved joint pathology aai.orguva.nlnih.govresearchgate.netmedchemexpress.com. As mentioned earlier, EMSA performed on synovial tissue from these mice indicated that this compound suppressed synovial NF-κB binding aai.orguva.nlnih.govresearchgate.net.
Cancer cachexia is a complex metabolic syndrome characterized by involuntary weight loss, muscle wasting, and fatigue, often associated with advanced cancer researchgate.netupf.edu. The Yoshida AH-130 ascites hepatoma model in rats is an experimental system used to study cancer cachexia and tumor growth researchgate.netresearchgate.netupf.eduiiarjournals.orgnih.govmdpi.com.
Research has investigated the effects of this compound in this rat cancer cachexia model tocris.comrndsystems.comcaymanchem.com. Daily treatment with this compound has been shown to ameliorate muscle wasting in rats bearing the Yoshida AH-130 ascites hepatoma tocris.comrndsystems.comcaymanchem.com. Studies indicate that this compound can help revert the muscle wasting effect observed in this model, contributing to the preservation of muscle mass and protein content researchgate.netresearchgate.netmdpi.comcaymanchem.com. EMSA analysis of gastrocnemius muscle tissue from these rats demonstrated that this compound affected the binding activity of NF-κB and AP-1 researchgate.net. Beyond its effects on cachexia, this compound has also been reported to inhibit tumor growth in the Yoshida AH-130 ascites hepatoma model iiarjournals.org.
Table 2: Effect of this compound on Arthritis Severity in Murine CIA Model
Group | Arthritis Score (Mean ± SEM) | Statistical Significance (vs. Control) | Reference |
Control | 9.8 ± 1.5 | - | aai.orgnih.govresearchgate.net |
This compound Treated | 5.6 ± 1.7 | p < 0.001 | aai.orgnih.govresearchgate.net |
Murine Bleomycin-Induced Lung Fibrosis Models
The bleomycin-induced lung fibrosis model in mice is a widely used experimental system to study the mechanisms of pulmonary fibrosis and evaluate potential therapeutic agents. This compound has been assessed in this model to determine its efficacy in mitigating fibrotic processes. Studies have evaluated the effect of this compound on lung fibrosis induced by intratracheal instillation of bleomycin (B88199) caymanchem.comatsjournals.orgatsjournals.org.
Research findings indicate that treatment with this compound resulted in significantly less cachexia and reduced lung injury compared to untreated mice in a mouse model of chronic lung fibrosis. atsjournals.orgatsjournals.org The compound also led to decreased levels of inflammatory cytokines and growth factors, reduced activation of coagulation, and diminished collagen deposition in the lung. atsjournals.orgatsjournals.org The inhibitory activity of this compound was found to be dose-dependent and effective in both acute and chronic phases of lung fibrosis. atsjournals.orgatsjournals.org Specifically, the concentration of monocyte chemoattractant protein-1 (MCP-1) in bronchoalveolar lavage fluid (BALF) and the lung hydroxyproline (B1673980) content were significantly decreased in the this compound treated group compared to control groups. atsjournals.org Histological evaluation revealed that tissue consolidation and fibrosis were less conspicuous in the lungs of mice treated with this compound. atsjournals.org
Models for Allograft Rejection and Delayed-Type Hypersensitivity
Experimental models of allograft rejection and delayed-type hypersensitivity (DTH) are utilized to investigate immunosuppressive properties of compounds. This compound has demonstrated efficacy in these T-cell-mediated immunoinflammatory responses in animal models. atsjournals.orgatsjournals.orgnih.govuva.nlnih.gov Preliminary pharmacological studies in rodents showed anti-inflammatory effects in cutaneous delayed-type hypersensitivity and allogeneic cardiac transplantation. merckmillipore.comuva.nl These findings suggest that this compound may offer protection against T-cell-mediated responses relevant to allograft rejection and DTH. nih.gov
Advanced Molecular and Cellular Biology Techniques
To understand the mechanisms by which this compound exerts its effects, a range of molecular and cellular biology techniques have been employed. These techniques provide insights into its impact on gene expression, protein levels, and cellular morphology within various biological contexts.
Gene Expression Profiling and mRNA Abundance Determination
Studies investigating this compound have frequently utilized techniques to measure gene expression and mRNA abundance to assess its impact on the transcription of various genes, particularly those regulated by NF-κB and AP-1.
Reverse transcription-polymerase chain reaction (RT-PCR) and Southern blot analysis have been used to determine the mRNA expression levels of cytokines such as IL-2, IL-4, IL-5, IL-10, IFN-γ, TNF-α, and IL-8 in cells and tissues. caymanchem.comnih.govuva.nlnih.govaai.org For instance, in Jurkat cells stimulated with PMA/PHA, this compound significantly decreased the mRNA levels of IL-2, TNF-α, and IL-8. uva.nlaai.org In a rat model of asthma, this compound suppressed the allergen-induced increase in IL-2, IL-5, and IL-10 mRNA expression in lung tissue. nih.govnih.gov These results suggest that this compound inhibits NF-κB and AP-1-regulated cytokine production at the transcriptional level. uva.nl
Gene expression profiling using high-throughput sequencing has also been employed to assess the effects of this compound on the global gene expression landscape in activated Jurkat T cells. nih.gov This technique allows for a broader understanding of the genes and pathways modulated by this compound treatment.
Protein Level Quantification and Western Blot Analysis
Quantifying protein levels and analyzing protein modifications through techniques like ELISA and Western blot provides crucial information about the biological effects of this compound.
Enzyme-linked immunosorbent assay (ELISA) has been used to quantify the protein levels of various cytokines, including IL-2, IL-8, TNF-α, and macrophage inhibitory protein-1 alpha (MIP-1α), in cell culture supernatants and biological fluids like BALF. medchemexpress.comrndsystems.comatsjournals.orgnih.govuva.nlaai.org These measurements help confirm whether the changes observed at the mRNA level translate into altered protein production. For example, ELISA confirmed that the production of IL-2, IL-8, and TNF-α by activated Jurkat and other T cell lines was inhibited by this compound. medchemexpress.comuva.nlaai.org this compound also significantly suppressed MIP-1α secretion from mouse CD4+ and CD8+ T cells. atsjournals.org
Western blot analysis is a common technique used to detect specific proteins and their phosphorylation status, which can indicate activation of signaling pathways. This technique has been applied in this compound studies to examine protein expression in tissues such as lung tissue. nih.govnih.govfishersci.comusbio.netoncotarget.com For instance, Western blot analysis was used to assess the expression of phospho-jun and jun in lung tissue from a rat model of asthma, showing that this compound inhibited the induction of phospho-jun expression induced by allergen exposure, indicating its action as an inhibitor of AP-1 in this model. nih.gov
Electrophoretic mobility shift assay (EMSA) has been utilized to assess the DNA binding activity of transcription factors like NF-κB. merckmillipore.comuva.nlaai.orgresearchgate.net This technique directly measures the ability of activated transcription factors to bind to their target DNA sequences. Studies using EMSA have shown that this compound suppresses NF-κB activity by reducing its DNA binding in stimulated Jurkat cells and in arthritic mouse ankles in a collagen-induced arthritis model. uva.nlaai.orgresearchgate.net
Histological and Immunohistochemical Staining for Tissue Evaluation
Histological and immunohistochemical staining are essential techniques for evaluating tissue morphology, cellular infiltration, and the presence of specific proteins within tissues, providing a visual assessment of the effects of this compound in vivo.
Immunohistochemistry involves using antibodies to detect specific cellular markers or proteins within tissue sections. This technique allows for the identification and localization of different cell types (e.g., eosinophils, CD4+ T-cells, CD8+ T-cells) and the assessment of protein expression within the tissue microenvironment. atsjournals.orgnih.govnih.govnih.govnih.gov For example, immunohistochemistry has been used to detect eosinophils and CD8+ T-cells in airway tissue sections from rat models of asthma, showing that this compound specifically reduced CD8+ T-cell infiltration. nih.govnih.gov Staining for proteins like NF-κB and collagen has also been performed to understand the molecular effects of this compound on these key players in inflammation and fibrosis. atsjournals.orgnih.gov
These diverse research methodologies collectively contribute to a comprehensive understanding of this compound's biological activities, its impact on specific cell populations and molecular pathways, and its potential therapeutic implications in various disease models.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Enterobactin |
TAK-653 |
|
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.